molecular formula C23H25N7O B2529302 2-{4-[2-Methyl-6-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}quinoline-3-carbonitrile CAS No. 2415629-00-2

2-{4-[2-Methyl-6-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}quinoline-3-carbonitrile

Cat. No.: B2529302
CAS No.: 2415629-00-2
M. Wt: 415.501
InChI Key: XPOSJSJGQQMMGV-UHFFFAOYSA-N
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Description

2-{4-[2-Methyl-6-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}quinoline-3-carbonitrile is a useful research compound. Its molecular formula is C23H25N7O and its molecular weight is 415.501. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Anticancer Activity

Compounds structurally related to 2-{4-[2-Methyl-6-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}quinoline-3-carbonitrile have been synthesized and evaluated for their anticancer properties. Specifically, substituted pyrimidine-piperazine-chromene and -quinoline conjugates showed significant anti-proliferative activities against human breast cancer cell lines (MCF-7) and human embryonic kidney cells (HEK293). Molecular docking studies with active compounds against Bcl-2 protein indicated good binding affinity, suggesting the potential for these compounds to inhibit cancer cell growth through interaction with key regulatory proteins (Parveen, Ahmed, Idrees, Khan, & Hassan, 2017).

DNA Detection and Fluorescence Probes

Novel benzimidazo[1,2-a]quinolines, substituted with piperidine, pyrrolidine, and piperazine nuclei, have been synthesized and characterized for their potential as DNA-specific fluorescent probes. These compounds, upon interaction with ct-DNA, revealed significantly enhanced fluorescence emission intensity, indicating their potential applications in DNA detection and as fluorescence probes for biological studies (Perin, Hranjec, Pavlović, & Karminski-Zamola, 2011).

Antimicrobial and Anti-Inflammatory Activities

Derivatives of quinolone, specifically amide derivatives, have shown promising antimicrobial activities against various strains such as S. aureus, B. subtilis, E. coli, P. aeruginosa, and C. albicans. These studies highlight the potential of quinolone derivatives in the treatment of infectious diseases and the development of new antimicrobial agents (Patel, Patel, & Chauhan, 2007).

Chemical Synthesis and Characterization

The synthesis of novel compounds containing piperazine/morpholine moiety through Biginelli reaction has been reported. These compounds, including dihydropyrimidinone derivatives, were synthesized in good yield by a simple and efficient method. This research contributes to the field of heterocyclic chemistry by providing new pathways for synthesizing compounds with potential biological activities (Bhat, Al-Omar, Ghabbour, & Naglah, 2018).

Properties

IUPAC Name

2-[4-(2-methyl-6-morpholin-4-ylpyrimidin-4-yl)piperazin-1-yl]quinoline-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N7O/c1-17-25-21(15-22(26-17)29-10-12-31-13-11-29)28-6-8-30(9-7-28)23-19(16-24)14-18-4-2-3-5-20(18)27-23/h2-5,14-15H,6-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPOSJSJGQQMMGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCOCC2)N3CCN(CC3)C4=NC5=CC=CC=C5C=C4C#N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N7O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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